
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol is an organic compound with the molecular formula C₁₇H₂₂OS. It is a complex molecule that features a cyclohexene ring substituted with dimethyl groups and a phenylthio-cyclopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that recognize the unique structure of the compound. The pathways involved may include signal transduction mechanisms that lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylcyclohexanol: Similar in structure but lacks the phenylthio group.
1-Phenylthio-2-cyclopropylcyclohexane: Similar but without the hydroxyl group.
Uniqueness
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol is unique due to the combination of its cyclohexene ring, phenylthio group, and hydroxyl group. This combination imparts distinct chemical properties that are not found in the similar compounds listed above .
Propiedades
Fórmula molecular |
C17H22OS |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-1-(1-phenylsulfanylcyclopropyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C17H22OS/c1-13-7-6-8-14(2)17(13,18)16(11-12-16)19-15-9-4-3-5-10-15/h3-5,7,9-10,14,18H,6,8,11-12H2,1-2H3 |
Clave InChI |
KHADRTWMROCUEB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC=C(C1(C2(CC2)SC3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



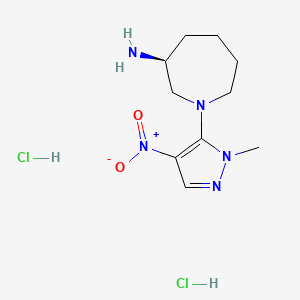
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)

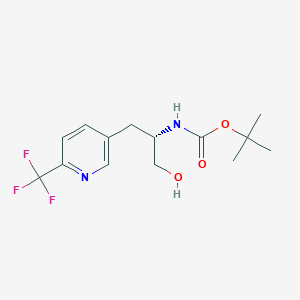

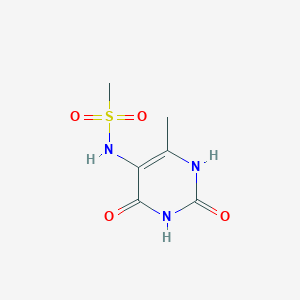
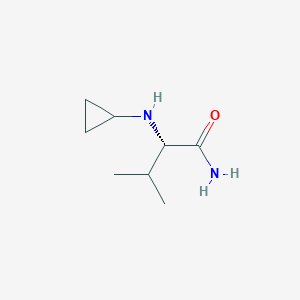
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
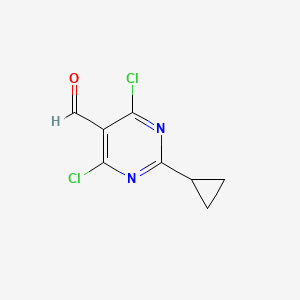
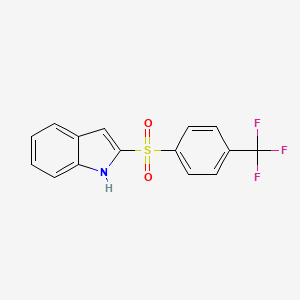

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)
